Cas no 2275753-15-4 (7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one)
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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- Inchi: 1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3
- InChI Key: NQUWKYFEPFUPMG-UHFFFAOYSA-N
- SMILES: C12C(F)=CC(Br)=CN1C(=O)C=C(OCC)N=2
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337565-1g |
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one |
2275753-15-4 | 95%+ | 1g |
$1282 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164643-1g |
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one |
2275753-15-4 | 98% | 1g |
¥11666 | 2023-03-11 |
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2275753-15-4): A Versatile Scaffold in Modern Pharmaceutical Research
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, identified by its CAS number 2275753-15-4, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused pyrimidine-pyridone core, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of multiple substituents, including a bromo group, an ethoxy moiety, and a fluoro atom, contributes to its unique chemical properties and makes it a valuable scaffold for drug discovery efforts.
The compound's structure is derived from the pyrido[1,2-a]pyrimidine scaffold, which is a privileged framework in medicinal chemistry due to its prevalence in bioactive molecules. The 4H-pyrido[1,2-a]pyrimidin-4-one derivative exhibits a rich pharmacophoric profile, making it an attractive candidate for further derivatization and investigation. The bromo substituent at the 7-position and the ethoxy group at the 2-position introduce regions for functionalization, allowing chemists to explore diverse chemical space.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The pyrido[1,2-a]pyrimidine scaffold has been extensively studied for its potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine atoms into these structures has further enhanced their pharmacological properties. Fluorine substitution can modulate metabolic stability, binding affinity, and cell permeability, making fluorinated compounds particularly appealing for drug development.
The synthesis of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of this scaffold. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the bromo and fluoro substituents, as well as etherification reactions to incorporate the ethoxy group. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity.
The biological activity of this compound has been explored in several preclinical studies. Initial screening assays have indicated that it exhibits inhibitory effects against various enzymatic targets relevant to human health. For instance, preliminary data suggest that it may interfere with kinases and other enzymes involved in signal transduction pathways. These findings are particularly intriguing given the critical role of kinases in numerous disease processes.
Its structural complexity,<
diverse biological activities,
and synthetic accessibility make it an invaluable asset
for pharmaceutical research.
Ongoing studies continue
to uncover new insights
into its pharmacological properties
and pave the way
for novel drug candidates.
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